Dehydroevodiamine

Propriétés

IUPAC Name |

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHNSVKJHXSKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67909-49-3 | |

| Record name | Dehydroevodiamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NT3HW64V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Description

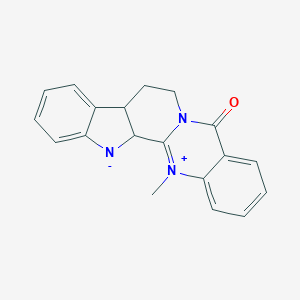

Dehydroevodiamine (DEDM) is a quinazolinocarboline alkaloid primarily isolated from Evodiae Fructus (Wu-Zhu-Yu), a traditional Chinese medicinal herb. Structurally, it features a fused indole-quinazoline ring system (Figure 1A) . DEDM exhibits diverse pharmacological activities, including:

- Neuroprotection: Modulation of the SIRT1/FOXO3a/Bim pathway to ameliorate neurological dysfunction in traumatic brain injury (TBI) models .

- Anticancer Potential: Inhibition of DNA topoisomerase I with binding energy of -8.3 kcal/mol in molecular docking studies, suggesting stability in drug-protein complexes .

- Anti-inflammatory and Antioxidant Effects: Suppression of NF-κB, COX-2, and ROS production in gastric ulcer models .

- Antiviral Activity: Inhibition of porcine epidemic diarrhea virus (PEDV) via ERK1/2 MAPK pathway regulation .

DEDM’s planar stereostructure (dihedral angle: 3.71°) enhances its blood-brain barrier (BBB) permeability, enabling 6.44-fold higher brain concentration in mice compared to evodiamine (EDM) .

Méthodes De Préparation

Solvent Extraction and Preliminary Purification

The primary source of DHE is the dried fruit of Evodia rutaecarpa, traditionally processed using methanol or ethanol-based extraction. A validated ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) method outlines the following steps:

-

Crude Extraction : Powdered Evodiae Fructus is soaked in 70% methanol under reflux at 60°C for 2 hours, followed by filtration and solvent evaporation under reduced pressure.

-

Liquid-Liquid Partitioning : The residue is suspended in water and partitioned with ethyl acetate to remove non-alkaloidal impurities.

-

Acid-Base Treatment : The aqueous layer is acidified to pH 2–3 with hydrochloric acid, precipitating alkaloids, which are then basified to pH 9–10 with ammonia to release free alkaloids.

This process yields a crude alkaloid fraction containing DHE, evodiamine, and rutaecarpine, with DHE concentrations typically ranging from 0.12% to 0.35% of the dry plant weight.

Chromatographic Purification

Silica gel column chromatography remains the cornerstone of DHE isolation. A patented method (CN108840869B) details the following optimized protocol:

-

Column Packing : Silica gel (200–300 mesh) activated at 110°C for 2 hours.

-

Mobile Phase : Gradient elution with dichloromethane:methanol (95:5 to 85:15, v/v).

-

Fraction Collection : DHE elutes at a retention factor (R~f~) of 0.45–0.55, detected by thin-layer chromatography (TLC) under UV light at 254 nm.

This method achieves >95% purity, with a recovery rate of 82–88% for DHE.

Synthetic Routes to this compound

Protecting-Group-Free Total Synthesis

An expedient 7-step synthesis of racemic DHE was reported by Smith et al. (2013), avoiding protective groups to enhance efficiency:

-

Quinazolinone Formation : Reaction of anthranilic acid with trimethyl orthoformate in acetic acid yields 4-hydroxyquinazoline.

-

Organometallic Addition : Treatment with Grignard reagent (MeMgBr) in tetrahydrofuran (THF) at −78°C generates the tertiary alcohol intermediate.

-

Stille Coupling : A palladium-catalyzed cross-coupling between the brominated quinazolinone and a stannane-derived β-carboline completes the skeleton.

The route achieves an overall yield of 28%, with critical intermediates characterized by -NMR and high-resolution mass spectrometry (HRMS).

Synthesis of Hydrochloride Salts and Hydrates

DHE’s poor aqueous solubility (3.6 μg/mL) necessitates salt formation for pharmaceutical applications. Four distinct hydrochloride forms were synthesized via recrystallization:

| Form | Solvent System | Crystal Structure Features |

|---|---|---|

| DHED·HCl | Ethanol/HCl | Anhydrous, π-π stacked dimers |

| DHED·HCl·CH~3~OH | Methanol/HCl | Methanol solvate, H-bonded chains |

| DHED·HCl·2H~2~O | Water/acetone | Dihydrate, helical H-bond network |

| DHED·HCl·3H~2~O | Water/ethanol | Trihydrate, layered H-bond architecture |

The dihydrate form exhibits optimal stability under accelerated humidity conditions (40°C/75% RH), making it preferable for formulation.

Analytical and Physicochemical Characterization

Solubility and Solution Preparation

DHE’s solubility profile dictates formulation strategies:

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | 37 | 25°C, sonication |

| Methanol | 12.5 | 25°C, stirring |

| Water | 0.0036 | 25°C, pH 7.4 |

Stock solutions (10 mM in DMSO) are stable at −80°C for 12 months, with freeze-thaw cycles limited to ≤3.

Spectroscopic Identification

-

UV-Vis : λ~max~ = 284 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) in methanol.

-

MS/MS : m/z 337.8 [M+H]⁺, fragment ions at m/z 320.1 (loss of NH~3~) and 292.0 (quinazoline ring cleavage).

Challenges and Innovations in Industrial-Scale Production

Byproduct Formation During Synthesis

The Stille coupling step generates 8–12% of rutaecarpine, a structural analog, requiring careful purification. High-performance countercurrent chromatography (HPCCC) with a hexane:ethyl acetate:methanol:water (5:5:5:5) system reduces rutaecarpine contamination to <0.5%.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La déhydroévodiamine a une large gamme d'applications de recherche scientifique. En chimie, elle est étudiée pour ses propriétés structurales uniques et son potentiel en tant que précurseur d'autres composés bioactifs. En biologie et en médecine, la déhydroévodiamine est étudiée pour ses effets neuroprotecteurs, en particulier dans le traitement de la maladie d'Alzheimer et d'autres troubles neurodégénératifs. Elle montre également des promesses dans le traitement du stress chronique, de l'amnésie, de la gastrite atrophique chronique, des ulcères gastriques et de la polyarthrite rhumatoïde. De plus, la déhydroévodiamine a des effets anti-inflammatoires et peut réguler à la baisse les cytokines pro-inflammatoires et les médiateurs inflammatoires.

Mécanisme d'action

Le mécanisme d'action de la déhydroévodiamine implique son interaction avec diverses cibles moléculaires et voies. Elle exerce des effets neuroprotecteurs en protégeant les cellules PC12 des dommages causés par le MPP+ ou le H2O2. La déhydroévodiamine a également des effets anti-inflammatoires en régulant à la baisse les cytokines pro-inflammatoires et les médiateurs inflammatoires. Des recherches supplémentaires sont nécessaires pour élucider complètement les cibles moléculaires et les voies impliquées dans ses effets pharmacologiques.

Applications De Recherche Scientifique

Pharmacological Properties

DHE exhibits a wide range of pharmacological activities, including:

- Neuroprotective Effects : DHE has been shown to improve cognitive function and memory in models of Alzheimer's disease (AD) and stress-induced cognitive impairment. In studies using transgenic mouse models, DHE derivatives demonstrated significant improvements in memory deficits and reductions in amyloid plaque deposition and tau phosphorylation .

- Anti-inflammatory Activity : Research indicates that DHE can alleviate inflammation, making it a candidate for treating conditions like ulcerative colitis. In animal studies, DHE improved intestinal mucosal barriers and reduced inflammation markers .

- Anticancer Properties : DHE has been investigated for its potential anti-cancer effects, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .

- Cardiovascular Benefits : Studies suggest that DHE may have anti-hypertensive effects and could help in managing cardiovascular diseases through vasodilation and anti-thrombotic actions .

Alzheimer's Disease Model

A study involving the administration of DHE to 5xFAD transgenic mice showed significant improvements in cognitive performance as measured by behavioral tests (Y-maze, Morris water maze). The treatment reduced AD-related pathologies, including amyloid plaques and tau hyperphosphorylation .

Ulcerative Colitis

In a study examining the effects of DHE on DSS-induced ulcerative colitis in rats, results indicated that DHE treatment significantly improved symptoms by enhancing the intestinal barrier and modulating gut microbiota .

| Study | Model | Dosage | Outcomes |

|---|---|---|---|

| DSS-Induced UC Rats | Not specified | Reduced inflammation; improved intestinal barrier function |

Toxicological Considerations

Despite its promising applications, the safety profile of DHE is critical. Toxicity studies have indicated potential risks such as proarrhythmic effects and impaired bile acid homeostasis without hepatotoxicity. The recommended therapeutic dosage ranges from 2 to 5 g, with caution advised against exceeding this range due to possible toxicity .

Mécanisme D'action

The mechanism of action of dehydroevodiamine involves its interaction with various molecular targets and pathways. It exerts neuroprotective effects by protecting PC12 cells from damage caused by MPP+ or H2O2 . This compound also has anti-inflammatory effects by downregulating pro-inflammatory cytokines and inflammatory mediators . Further research is needed to fully elucidate the molecular targets and pathways involved in its pharmacological effects.

Comparaison Avec Des Composés Similaires

Key Structural Features:

Notes:

- DEDM’s planar structure enhances membrane permeability, while EDM’s bulky dihedral angle restricts BBB traversal .

- Rutaecarpine and ginkgetin belong to distinct structural classes (beta-carboline and biflavonoid, respectively), limiting direct structural comparability .

Pharmacological Activity Comparison

Anticancer Activity (DNA Topoisomerase I Inhibition):

Notes:

Anti-Inflammatory and Neuroprotective Effects:

Notes:

- DEDM uniquely modulates SIRT1 to mitigate TBI, while evodiamine and rutaecarpine primarily target NF-κB and TRPV1, respectively .

Pharmacokinetic Profiles

| Compound | Caco-2 Permeability (Papp, cm/s) | Tissue Distribution Specificity |

|---|---|---|

| This compound | 10⁻⁵ | Brain, liver, kidneys |

| Evodiamine | 10⁻⁶ | Liver, intestines |

Notes:

- DEDM’s superior permeability correlates with its therapeutic efficacy in CNS disorders .

Activité Biologique

Dehydroevodiamine (DHE) is a quinazoline alkaloid primarily derived from the fruit of Evodia rutaecarpa. Recent studies have highlighted its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and gastrointestinal protective effects. This article provides a comprehensive overview of DHE's biological activity, supported by data tables and case studies.

Pharmacokinetics of this compound

Pharmacokinetic studies reveal that DHE exhibits favorable absorption and distribution characteristics. Research indicates that DHE has good oral bioavailability with significant absorption in the gastrointestinal tract. Notably, the compound demonstrates multiple blood concentration peaks due to enterohepatic circulation, which suggests complex pharmacokinetics in vivo .

| Parameter | Value |

|---|---|

| Oral bioavailability | High |

| Cmax (peak plasma concentration) | 12.8 ± 2.39 μg/ml |

| Absorption site | Gastrointestinal tract |

Pharmacological Properties

DHE has been studied for its wide-ranging pharmacological effects across various systems:

- Central Nervous System (CNS) : DHE has shown neuroprotective properties, including increased cerebral blood flow and inhibition of glutamate uptake, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Effects : DHE significantly reduces pro-inflammatory cytokines and mediators, demonstrating effectiveness in conditions such as ulcerative colitis and chronic gastritis. It modulates pathways like PI3K/AKT/NF-κB to exert its anti-inflammatory effects .

- Gastrointestinal Protection : DHE alleviates symptoms of gastric ulcers and colitis by repairing intestinal mucosal barriers and reducing oxidative stress .

Case Studies

- Ulcerative Colitis Model :

-

Alzheimer's Disease Model :

- In a study involving 5xFAD transgenic mice, DHE treatment led to improved cognitive functions as evidenced by behavioral tests such as the Morris water maze. The treatment reduced amyloid plaque deposition and tau phosphorylation, suggesting potential therapeutic effects against Alzheimer's disease .

The biological activity of DHE can be attributed to several mechanisms:

- Neuroprotection : By inhibiting glutamate release and enhancing blood flow, DHE protects neurons from excitotoxicity.

- Anti-inflammatory Pathways : DHE downregulates NF-κB signaling, which is crucial in the inflammatory response, thereby mitigating tissue damage in inflammatory diseases .

- Gastrointestinal Modulation : It enhances mucosal integrity and reduces apoptosis in intestinal cells, contributing to its protective effects against gastrointestinal disorders .

Toxicological Considerations

While DHE shows promising therapeutic potential, toxicological studies indicate possible proarrhythmic effects and impairment of bile acid homeostasis without causing hepatotoxicity. Further research is necessary to fully understand these risks and establish safe dosing parameters .

Q & A

Q. What analytical methods are recommended for quantifying dehydroevodiamine in plant matrices, and how are they validated?

A validated UPLC-ESI-MS/MS method is widely used for simultaneous quantification of DHE, limonin, evodiamine, and rutaecarpine in Evodiae Fructus (EF). Key validation parameters include linearity (R² > 0.995), sensitivity (LOD: 0.1–0.5 ng/mL; LOQ: 0.3–1.5 ng/mL), precision (RSD < 5%), and recovery rates (85–115%). The method employs positive ionization mode for DHE detection due to its strong ESI response and resolves cross-talk effects via chromatographic optimization (e.g., column temperature, flow rate) .

Q. What are the primary pharmacological effects of this compound, and what experimental models support these findings?

DHE exhibits multi-target bioactivity:

- Neuroprotection : Reduces Aβ-induced amnesia in rodent models via antioxidant pathways (e.g., SOD/GSH-Px activation) and acetylcholinesterase (AChE) inhibition (IC₅₀: ~10 µM) .

- Anti-inflammatory : Suppresses LPS-induced iNOS, COX-2, and NF-κB in murine macrophages, validated via Western blot and ELISA .

- Gastroprotection : Mitigates indomethacin-induced gastric ulcers in rats by modulating ERK/p38 signaling and oxidative stress markers (MDA, TNF-α) .

Q. How does the geographic origin of Evodiae Fructus affect this compound content?

DHE content varies significantly across regions: Pan’an, Zhejiang samples contain the highest levels (0.2943%), while Guizhou samples show lower concentrations. Principal Component Analysis (PCA) links these variations to environmental factors, emphasizing the need for standardized sourcing in pharmacological studies .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s inhibition of NF-κB and COX-2 in inflammatory pathways?

DHE blocks NF-κB nuclear translocation by stabilizing IκB-α and inhibits LPS-induced COX-2/PGE₂ synthesis in RAW 264.7 macrophages. Mechanistic studies combine EMSA (electrophoretic mobility shift assay) for NF-κB DNA binding and qPCR for COX-2 mRNA quantification. Dose-dependent effects (0–50 µM) highlight its dual anti-inflammatory and antioxidant roles .

Q. How does this compound’s pharmacokinetic profile influence its therapeutic potential in neurological disorders?

In rats, DHE exhibits linear kinetics (dose range: 1–10 mg/kg) with a steady-state brain-to-plasma ratio of 0.8–1.2. Blood-brain barrier (BBB) transport studies using MBEC4 monolayers show bidirectional permeability (Papp: ~2 × 10⁻⁶ cm/s), supporting its neuroprotective efficacy. However, negligible cerebrospinal fluid (CSF) levels suggest BBB-specific uptake .

Q. What experimental strategies resolve contradictions in this compound’s reported proarrhythmic vs. antiarrhythmic effects?

Discrepancies arise from model specificity: DHE inhibits human ventricular myocyte arrhythmias via K⁺ channel modulation but exhibits proarrhythmic activity in guinea pig models due to hERG channel blockade. Researchers should validate findings across species and use patch-clamp electrophysiology to clarify ion channel interactions .

Q. How can in silico methods optimize this compound derivatives for enhanced AChE inhibition?

Molecular docking (e.g., AutoDock Vina) identifies DHE’s binding to AChE’s catalytic anionic site (His447 interaction; ΔG: −9.00 kcal/mol). MD simulations (50 ns) confirm complex stability (RMSD < 2 Å). Structural modifications targeting π-π stacking with Trp86 may improve potency .

Q. What experimental designs are critical for assessing this compound’s dose-dependent effects in gastric injury models?

Use acetic acid-induced ulcer models with dose stratification (e.g., 6.25–12.5 mg/kg) and endpoints like TFF1/EGF upregulation and Rho/ROCK pathway inhibition. Pair histopathology with multiplex cytokine assays (e.g., IL-6, TNF-α) to quantify anti-inflammatory efficacy .

Methodological Guidelines

- Data Contradiction Analysis : Conduct systematic reviews (PRISMA framework) to compare interspecies variability and experimental conditions (e.g., LPS concentration, exposure time) .

- Quality Control : Apply PCA to EF batches to ensure DHE content >0.1% for reproducible bioactivity .

- In Vitro/In Vivo Bridging : Use serum pharmacology approaches to validate DHE’s blood-absorbable fractions in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

TAK-653 |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.